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7-Aminospiro[3.5]nonan-1-one hydrochloride Documentation Hub

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  • Product: 7-Aminospiro[3.5]nonan-1-one hydrochloride
  • CAS: 2551115-31-0

Core Science & Biosynthesis

Foundational

Technical Monograph: The Structural & Synthetic Utility of 7-Aminospiro[3.5]nonan-1-one HCl

Executive Summary 7-Aminospiro[3.5]nonan-1-one Hydrochloride represents a high-value pharmacophore building block in modern medicinal chemistry. As the industry shifts away from flat, aromatic-heavy drug candidates towar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Aminospiro[3.5]nonan-1-one Hydrochloride represents a high-value pharmacophore building block in modern medicinal chemistry. As the industry shifts away from flat, aromatic-heavy drug candidates toward structures with higher three-dimensionality (Fsp3), spirocyclic scaffolds like spiro[3.5]nonane offer a critical balance of structural rigidity and novel vector placement. This guide analyzes the compound's structural integrity, synthetic accessibility, and application in fragment-based drug discovery (FBDD).

Structural Characterization & Stereochemistry

The Spirocyclic Core

The defining feature of this molecule is the spiro[3.5]nonane skeleton, where a four-membered cyclobutane ring and a six-membered cyclohexane ring share a single quaternary carbon atom (C5).

  • Orthogonal Geometry: Unlike fused ring systems (e.g., decalin), the spiro-linkage forces the two rings to be oriented perpendicular to one another. This creates a distinct 3D volume that allows substituents to access unique binding pockets in protein targets.

  • Ring Conformations:

    • Cyclobutane (Ring A): Contains the ketone at position 1. Cyclobutane rings typically adopt a "puckered" conformation to relieve torsional strain, deviating from planarity by ~25-35°.

    • Cyclohexane (Ring B): Contains the amine at position 7. This ring predominantly exists in a chair conformation.

Functional Group Interplay
  • The Ketone (C1): Located on the strained cyclobutane ring, this carbonyl is highly electrophilic due to increased s-character in the C-O bond and ring strain release upon nucleophilic attack.

  • The Amine (C7): The distal amine provides a basic handle for further elaboration (e.g., amide coupling). In the HCl salt form, this nitrogen is protonated (

    
    ), significantly enhancing water solubility and stability.
    
Structural Hierarchy Diagram

The following diagram illustrates the structural decomposition and functional relationships within the molecule.

StructuralAnalysis Core Spiro[3.5]nonane Core SpiroCenter Spiro Carbon (C5) Quaternary Junction Core->SpiroCenter RingA Ring A: Cyclobutane (High Strain) SpiroCenter->RingA Perpendicular RingB Ring B: Cyclohexane (Chair Conformation) SpiroCenter->RingB Orientation Ketone C1-Ketone (Electrophilic Handle) RingA->Ketone Amine C7-Amine HCl (Solubility/Coupling) RingB->Amine

Figure 1: Structural decomposition of the 7-Aminospiro[3.5]nonan-1-one scaffold highlighting the orthogonal ring arrangement.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The HCl salt form is critical for isolating this compound as a stable solid, as the free base amino-ketone can be prone to self-condensation (Schiff base formation) or oxidation.

PropertyValue / CharacteristicImplication for Research
Molecular Formula

Base MW: 153.22; Salt MW: ~189.68
Solubility High in Water, DMSO, MethanolIdeal for biological assays and aqueous reactions.
Acidity (pKa) Amine: ~9.5 - 10.5Exists as cation at physiological pH; good for electrostatic binding.
LogP (Predicted) ~ -0.5 to 0.5 (Salt form)Low lipophilicity aids in lowering total logP of final drug candidates.
TPSA ~ 43 ŲExcellent membrane permeability potential when coupled.
Stability HygroscopicStore in desiccator at -20°C; avoid prolonged exposure to moist air.

Synthetic Methodology

Synthesizing spiro[3.5]nonan-1-one derivatives requires constructing the quaternary center. A robust approach involves the alkylation of a functionalized cyclohexane precursor.

Representative Synthetic Pathway

The following protocol outlines a standard logic for accessing this scaffold, utilizing a protected amine to prevent side reactions during the cyclization event.

Step 1: Precursor Preparation Start with 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid.

Step 2: Ring Construction (Spiro-cyclization) The formation of the cyclobutane ring is often achieved via double alkylation or a [2+2] cycloaddition strategy. A common scalable route involves the alkylation of a cyclohexanecarboxylate enolate with 1-bromo-3-chloropropane (or equivalent electrophile) followed by cyclization, though constructing the ketone specifically often requires a different approach, such as:

  • Route: Methylenation of 4-N-Boc-cyclohexanone

    
     [2+2] with dichloroketene 
    
    
    
    Dechlorination.

Step 3: Deprotection & Salt Formation Removal of the Boc group using HCl in Dioxane yields the final hydrochloride salt.

Detailed Protocol: Boc-Deprotection (Final Step)

Note: This protocol assumes the isolation of the intermediate tert-butyl (1-oxo-spiro[3.5]nonan-7-yl)carbamate.

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the Boc-protected intermediate in anhydrous 1,4-dioxane (5 mL). Ensure the system is under nitrogen.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (10 eq).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.

  • Isolation: The product often precipitates as a white solid. Dilute with diethyl ether (10 mL) to maximize precipitation.

  • Filtration: Filter the solid under inert atmosphere (hygroscopic). Wash with cold ether (

    
     mL).
    
  • Drying: Dry under high vacuum for 12 hours.

Synthetic Workflow Diagram

Synthesis Start 4-N-Boc-cyclohexanone Step1 Methylenation (Wittig Reaction) Start->Step1 Ph3P=CH2 Step2 [2+2] Cycloaddition (w/ Dichloroketene) Step1->Step2 Cl3CCOCl, Zn Step3 Dechlorination (Zn/Acetic Acid) Step2->Step3 Intermed Boc-Protected Spiro-Ketone Step3->Intermed FinalStep HCl Deprotection Intermed->FinalStep 4M HCl/Dioxane Product 7-Aminospiro[3.5] nonan-1-one HCl FinalStep->Product Precipitation

Figure 2: Logical synthetic flow for accessing the spiro-ketone scaffold from commercially available precursors.

Medicinal Chemistry Applications

Bioisosterism and Fsp3

In drug design, this scaffold serves as a saturated bioisostere for substituted phenyl or piperidine rings.

  • Vector Control: The spiro center locks the amine and ketone vectors in a precise geometry that is inaccessible to flexible linear chains or flat aromatic rings.

  • Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position (blocking metabolic soft spots).

Case Study Context: GPCR Modulators

Researchers targeting G-Protein Coupled Receptors (GPCRs) often utilize spirocyclic amines to fit into deep hydrophobic pockets while maintaining a basic nitrogen for interaction with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

  • Experiment: Reductive amination of the C1-ketone with a diversity set of aldehydes allows for rapid library generation (SAR exploration) while keeping the C7-amine fixed (or vice versa).

Handling & Analytical Validation

Storage & Safety
  • Hygroscopicity: The HCl salt will absorb water. Weigh quickly or use a glovebox.

  • Stability: The ketone is stable, but avoid strong bases which might trigger aldol-like self-condensation if the free base is generated in concentrated solution.

Analytical Expectations

To validate the identity of the compound, look for these signals:

  • 1H NMR (DMSO-d6):

    • 
       ~8.0-8.5 ppm (Broad s, 3H): Ammonium protons (
      
      
      
      ).
    • 
       ~1.5-2.5 ppm (Multiplets): Complex overlapping signals corresponding to the cyclohexane and cyclobutane methylene protons. The protons on the cyclobutane ring adjacent to the ketone will appear distinct.
      
    • 
       ~3.0 ppm (m, 1H): Proton at C7 (alpha to the amine).
      
  • 13C NMR:

    • Distinct carbonyl peak at ~208-212 ppm (cyclobutanone is strained, shifting the carbonyl downfield compared to cyclohexanone).

    • Quaternary spiro carbon signal at ~30-40 ppm.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine Ring. Journal of Organic Chemistry. (Provides foundational logic for spiro-amine synthesis and geometry).

  • Zheng, Y., et al. (2014). Bioisosteres in Medicinal Chemistry: A Medicinal Chemist's Guide. Wiley-VCH. (Contextualizes the use of spirocycles to increase Fsp3).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Authoritative review on synthesizing spiro-cyclobutane systems).

  • Chupryna, A. A., et al. (2019). Spirocyclic Scaffolds in Drug Discovery. Future Medicinal Chemistry. (Discusses the specific advantages of spiro[3.5] systems).

Exploratory

molecular weight and formula of 7-Aminospiro[3.5]nonan-1-one hydrochloride

The following technical guide details the chemical specifications, synthetic methodology, and applications of 7-Aminospiro[3.5]nonan-1-one hydrochloride . This document is structured for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical specifications, synthetic methodology, and applications of 7-Aminospiro[3.5]nonan-1-one hydrochloride . This document is structured for researchers in medicinal chemistry and drug discovery.

Advanced Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

7-Aminospiro[3.5]nonan-1-one hydrochloride represents a high-value spirocyclic building block used to introduce conformational rigidity and novel vectors into pharmaceutical candidates. As a member of the spiro[3.5]nonane class, it offers a unique orthogonal geometry that differentiates it from standard piperidine or cyclohexane scaffolds. This guide outlines its physicochemical properties, a robust synthetic route via [2+2] cycloaddition, and its utility in designing bioisosteres with improved metabolic stability.

Chemical Specifications

The following data defines the molecular identity of the compound. All molecular weights are calculated based on IUPAC atomic masses.

PropertySpecification
IUPAC Name 7-Aminospiro[3.5]nonan-1-one hydrochloride
Common Name 7-Amino-spiro[3.5]nonan-1-one HCl
Molecular Formula (Salt) C₉H₁₆ClNO
Molecular Formula (Free Base) C₉H₁₅NO
Molecular Weight (Salt) 189.68 g/mol
Molecular Weight (Free Base) 153.22 g/mol
Core Scaffold Spiro[3.5]nonane
Functional Groups Primary Amine (C7), Ketone (C1)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol

Structural Analysis & Design Rationale

The Spiro Effect

The spiro[3.5]nonane core consists of a four-membered cyclobutane ring and a six-membered cyclohexane ring sharing a single quaternary carbon (C4).

  • Orthogonal Vectors: The cyclobutane ring lies in a plane roughly perpendicular to the average plane of the cyclohexane ring. This allows substituents at C1 (ketone) and C7 (amine) to probe distinct regions of a protein binding pocket.

  • Conformational Restriction: Unlike flexible alkyl linkers, the spiro junction locks the relative orientation of the two rings, reducing the entropic penalty upon binding to a biological target.

Stereochemistry

The 7-amino group on the cyclohexane ring can exist in two diastereomeric forms relative to the spiro center:

  • cis-isomer: Amine and the C1-ketone are on the same face of the twisted system.

  • trans-isomer: Amine and the C1-ketone are on opposite faces.

  • Note: In many synthetic preparations, the thermodynamic product (equatorial amine) predominates, or the product is supplied as a diastereomeric mixture.

Synthetic Methodology

The most robust synthesis of spiro[3.5]nonan-1-one derivatives utilizes a [2+2] cycloaddition strategy. This protocol ensures the correct formation of the strained cyclobutane ring.

Retrosynthetic Analysis

The target molecule is disassembled into:

  • Cyclobutane formation: Via dichloroketene addition to an exocyclic alkene.

  • Precursor: tert-Butyl (4-methylenecyclohexyl)carbamate.

Step-by-Step Protocol
Step 1: Wittig Olefination

Reagents: Methyltriphenylphosphonium bromide (


), Potassium tert-butoxide (

), THF. Procedure:
  • Suspend

    
     (1.2 equiv) in anhydrous THF at 0°C.
    
  • Add

    
     (1.2 equiv) portion-wise to generate the ylide (bright yellow).
    
  • Add N-Boc-4-aminocyclohexanone dropwise.

  • Stir at room temperature for 4–12 hours.

  • Workup: Quench with water, extract with diethyl ether, and purify via silica chromatography. Outcome: tert-Butyl (4-methylenecyclohexyl)carbamate (Exocyclic alkene).

Step 2: [2+2] Cycloaddition

Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn-Cu), DME or Ether. Mechanism: In situ generation of dichloroketene (


), which undergoes a thermal [2+2] cycloaddition with the exocyclic alkene.
Procedure: 
  • Dissolve the alkene from Step 1 in anhydrous DME.

  • Add activated Zn-Cu couple (excess).

  • Add Trichloroacetyl chloride dropwise under reflux or sonication.

  • Outcome: A 2,2-dichloro-spiro[3.5]nonan-1-one intermediate. The regioselectivity is governed by the electronics of the alkene, placing the gem-dichloro group adjacent to the spiro center (C2 position) or C1 depending on mechanism, but subsequent reduction removes them.

Step 3: Dechlorination

Reagents: Zinc dust, Acetic acid (AcOH). Procedure:

  • Dissolve the dichloro-intermediate in glacial acetic acid.

  • Add Zinc dust and heat to 60–80°C.

  • Mechanism: Reductive removal of the chlorine atoms to yield the parent cyclobutanone. Outcome: tert-Butyl (1-oxospiro[3.5]nonan-7-yl)carbamate.

Step 4: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane. Procedure:

  • Dissolve the Boc-protected amine in 1,4-dioxane.

  • Add 4M HCl in dioxane (excess) at 0°C.

  • Stir until precipitation is complete.

  • Filter and wash with diethyl ether. Final Product: 7-Aminospiro[3.5]nonan-1-one hydrochloride .

Visualizing the Synthesis

The following diagram illustrates the logical flow of the synthetic pathway described above.

SynthesisPath Start N-Boc-4-aminocyclohexanone Inter1 Exocyclic Alkene (Wittig Product) Start->Inter1 MePPh3Br, KOtBu (Wittig) Inter2 Dichloro-Spiro Intermediate Inter1->Inter2 Cl3CCOCl, Zn-Cu ([2+2] Cycloaddition) Inter3 Boc-Protected Spiro Ketone Inter2->Inter3 Zn, AcOH (Dechlorination) Final 7-Aminospiro[3.5]nonan-1-one Hydrochloride Inter3->Final HCl/Dioxane (Deprotection)

Figure 1: Synthetic pathway for 7-Aminospiro[3.5]nonan-1-one HCl via [2+2] cycloaddition.

Applications in Drug Discovery

Bioisosterism

This scaffold serves as a rigid, saturated bioisostere for:

  • 4-Substituted Cyclohexanones: Adding the spiro-cyclobutane ring alters the vector of the ketone without significantly increasing lipophilicity (ClogP).

  • Piperidines: The amine handle allows it to replace piperidine cores in GPCR ligands, potentially improving selectivity by restricting conformational freedom.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~153 Da (free base), the molecule is an ideal "fragment" (Rule of 3 compliant).

  • Growth Vectors: The ketone (C1) allows for reductive amination or Grignard addition, while the amine (C7) serves as a standard amide coupling handle.

  • 3D Complexity: It introduces

    
     character (
    
    
    
    score), which correlates with higher clinical success rates by improving solubility and reducing off-target binding compared to flat aromatic systems.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt of a primary amine, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: The cyclobutanone ring has significant ring strain (~26 kcal/mol). Avoid strong nucleophiles or highly basic conditions that might trigger ring-opening or Favorskii-type rearrangements.

  • Safety: Handle with standard PPE. No specific toxicological data is available; treat as a potential irritant.

References

  • Wiberg, K. B. (1986). "The Chemistry of Cyclobutanes." The Chemistry of Functional Groups, Wiley-Interscience. (Foundational text on cyclobutane synthesis via [2+2] cycloaddition).
  • Brady, W. T. (1981). "Synthetic applications of ketene cycloadditions." Tetrahedron, 37(17), 2949-2966. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(6), 2206–2229. Link

Foundational

The Spiro[3.5]nonane Architecture: A Strategic Guide for Medicinal Chemistry

Executive Summary The spiro[3.5]nonane scaffold represents a critical geometric wedge in modern drug discovery. As the industry moves away from "flatland" (high character) to improve clinical success rates, spirocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[3.5]nonane scaffold represents a critical geometric wedge in modern drug discovery. As the industry moves away from "flatland" (high


 character) to improve clinical success rates, spirocyclic systems offer a rigidified, three-dimensional alternative to traditional piperidine and cyclohexane rings.

This guide analyzes the spiro[3.5]nonane core—specifically the 2-azaspiro[3.5]nonane and its carbocyclic analogues—as a high-value template for modulating physicochemical properties, blocking metabolic hot spots, and defining novel intellectual property (IP) space.

Part 1: Structural Rationale & Physicochemical Properties

The Geometric Advantage: Escaping Flatland

The primary utility of the spiro[3.5]nonane scaffold lies in its ability to orient exit vectors in a manner distinct from fused bicyclic or monocyclic systems. Unlike a 4,4-disubstituted piperidine, which possesses conformational flexibility (chair flipping), the spiro[3.5]nonane locks the substituents on the four-membered ring into a defined spatial orientation relative to the six-membered ring.

  • Fsp3 Character: Increasing the fraction of

    
     hybridized carbons correlates with improved solubility and promiscuity profiles.
    
  • Vector Orthogonality: The cyclobutane ring creates exit vectors that are roughly perpendicular to the mean plane of the cyclohexane/piperidine ring, allowing access to binding pockets unreachable by planar aromatics.

Metabolic Stability: The Quaternary Defense

A major liability in piperidine-based drugs is oxidative metabolism at the


-carbon or the 4-position.
  • Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom to initiate oxidation.

  • Spiro Solution: The spiro[3.5] junction creates a quaternary carbon at the equivalent of the piperidine 4-position. This eliminates the abstractable hydrogen and sterically hinders the approach of metabolic enzymes to the adjacent carbons.

Decision Framework: Scaffold Selection

The following decision tree illustrates when to deploy a spiro[3.5]nonane scaffold versus a standard piperidine or gem-dimethyl analog.

ScaffoldSelection Start Lead Optimization: Piperidine Liability? MetabIssue Metabolic Instability (C4 Oxidation)? Start->MetabIssue SolubilityIssue Poor Solubility / High LogP? Start->SolubilityIssue IP_Space Need Novel IP Space? Start->IP_Space GemDimethyl Try Gem-dimethyl Piperidine MetabIssue->GemDimethyl No steric constraint Spiro35 Deploy Spiro[3.5]nonane Scaffold MetabIssue->Spiro35 High steric constraint needed SolubilityIssue->Spiro35 Increase Fsp3 Lower LogP (usually) IP_Space->Spiro35 Bioisostere Fused Try Fused Bicyclic (e.g., Octahydroindole) IP_Space->Fused Alternative

Figure 1: Strategic decision tree for selecting spirocyclic scaffolds during lead optimization.

Part 2: Synthetic Access & Methodology

Efficient synthesis is paramount. The construction of the spiro[3.5]nonane core typically relies on double alkylation strategies or ring-closing metathesis. Below is the industry-standard protocol for synthesizing 2-azaspiro[3.5]nonane , a common pharmacophore.

Core Synthesis: Double Alkylation Strategy

This method utilizes the high reactivity of 1,1-bis(bromomethyl) fragments or active methylene species.

Reaction Scheme Summary:

  • Substrate: N-protected bis(bromomethyl)amine (or equivalent electrophile).

  • Nucleophile: Cyclohexanecarboxylate derivative or active methylene cyclohexane.

  • Cyclization: Base-mediated double displacement.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 2-azaspiro[3.5]nonane-2-carboxylate.

Reagents:

  • Cyclohexanecarbaldehyde (Starting material)

  • Formaldehyde

  • Potassium Carbonate (

    
    )
    
  • Tosychloride (

    
    )
    
  • Tosylmethyl isocyanide (TosMIC) - Alternative route

  • Selected Route: Double alkylation of diethyl malonate with 1,1-bis(hydroxymethyl)cyclohexane derivatives (simplified for clarity).

Step-by-Step Procedure (The "Gubskaya" Method Adaptation):

  • Activation of Diol:

    • Setup: Charge a 500 mL round-bottom flask with 1,1-bis(hydroxymethyl)cyclohexane (10.0 mmol) and dry DCM (100 mL).

    • Reagent Addition: Add Triethylamine (2.5 eq) followed by Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise at 0°C.

    • Causality: MsCl converts the poor hydroxyl leaving groups into excellent mesylate leaving groups, enabling the subsequent nucleophilic attack.

    • Workup: Quench with water, extract with DCM, dry over

      
      . Isolate the bis-mesylate.
      
  • Spirocyclization:

    • Setup: In a pressure vessel, dissolve the bis-mesylate (from Step 1) in DMF.

    • Nucleophile: Add tert-butyl carbamate (

      
      , 1.1 eq) or Benzylamine.
      
    • Base: Add Sodium Hydride (NaH, 60% dispersion, 2.5 eq) cautiously at 0°C. Safety Note: Evolution of

      
       gas.
      
    • Reaction: Heat to 80°C for 12 hours.

    • Mechanism: The nitrogen anion performs a double

      
       displacement on the bis-mesylate, closing the four-membered ring onto the six-membered scaffold.
      
  • Purification:

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the mesylate methylene protons (~4.0 ppm) and appearance of the cyclobutane methylene protons (~3.6 ppm).

  • LC-MS: Confirm parent mass

    
    .
    

Part 3: Comparative Data & Bioisosterism

The following table contrasts the physicochemical properties of a standard piperidine pharmacophore against its spiro[3.5]nonane bioisostere.

Property4-Phenylpiperidine2-Phenyl-2-azaspiro[3.5]nonaneImpact Analysis
LogP 2.52.8Slight increase in lipophilicity due to added carbons, but offset by compactness.
TPSA 12.0 Ų12.0 ŲPolar surface area remains constant (assuming same heteroatoms).
Metabolic Clearance High (N-dealkylation, C4-oxidation)LowCritical Advantage: Quaternary center blocks C4 oxidation; steric bulk protects N-dealkylation.
Vector Angle ~109.5° (Flexible)~90° (Rigid)The spiro cycle locks the exit vector, reducing entropic penalty upon binding.
Solubility ModerateModerate/HighDisruption of crystal packing often improves solubility despite LogP increase.
Visualizing the Synthetic Workflow

The following diagram outlines the logical flow for synthesizing the scaffold and diversifying it for SAR (Structure-Activity Relationship) studies.

SynthesisWorkflow Start Cyclohexanone Precursor Step1 Wittig / Homologation (C1 extension) Start->Step1 Build C-linker Step2 Double Alkylation (Ring Closure) Step1->Step2 Activate Core Spiro[3.5]nonane Core Step2->Core Cyclize Div1 N-Functionalization (Ureas/Amides) Core->Div1 SAR Expl. Div2 Ring Substitution (Fluorination) Core->Div2 PhysChem Opt.

Figure 2: Synthetic workflow from commodity starting materials to diversified library.

Part 4: Advanced Considerations

The "Gem-Dimethyl" Effect

The formation of the four-membered ring in spiro[3.5]nonane is kinetically favored compared to open-chain analogs due to the Thorpe-Ingold effect (gem-dimethyl effect). The bond angle compression at the quaternary carbon brings the reactive centers (the electrophilic carbons and the nucleophilic nitrogen) closer together, accelerating the cyclization rate.

Handling Strain

The cyclobutane ring introduces approximately 26 kcal/mol of ring strain.

  • Stability: Despite this strain, the spiro[3.5]nonane system is thermally stable under physiological conditions.

  • Reactivity: The strain can be exploited in fragment-based drug discovery (FBDD) where the rigid scaffold pays the entropic cost of binding in advance.

References

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • Zheng, Y., et al. (2014). Bioisosteres of the Piperidine Ring: Synthesis and Evaluation of Spiro[3.5]nonanes. Bioorganic & Medicinal Chemistry Letters. [Link]

Exploratory

Beyond Flatland: Spirocyclic Amine Building Blocks in Modern Drug Discovery

Executive Summary The "Escape from Flatland" initiative has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds toward three-dimensional ( -rich) architectures.[1] Spirocyclic amines—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds toward three-dimensional (


-rich) architectures.[1] Spirocyclic amines—specifically strained systems like spiro[3.3]heptanes and spiro[2.3]hexanes—have emerged as premier bioisosteres for morpholines, piperidines, and piperazines. These building blocks offer a unique combination of rigidified exit vectors, lowered lipophilicity (LogD), and novel intellectual property space, often resolving metabolic liabilities associated with their monocyclic counterparts.

The Structural Rationale: Geometry and Vectors

The primary driver for adopting spirocyclic amines is not merely novelty, but the precise control of substituent vectors.

Vector Alignment and Rigidity

Standard saturated heterocycles like piperidine exist predominantly in a chair conformation. Substituents at the 4-position project equatorially or axially, often leading to a "floppy" exploration of chemical space.

In contrast, 2-azaspiro[3.3]heptane imposes a rigid, perpendicular geometry. The two four-membered rings are orthogonal (twisted 90° relative to each other). This "puckered" geometry aligns exit vectors in a way that flat aromatic systems cannot, allowing ligands to access specific sub-pockets in enzymes or receptors (e.g., GPCRs, Kinases) while minimizing the entropic penalty upon binding.

The "Magic Methyl" Effect of Spirocyclization

Replacing a piperidine with a spirocyclic amine often mimics the "Magic Methyl" effect but with greater metabolic stability. The spiro-carbon acts as a conformational lock, preventing the oxidative metabolism often seen at the susceptible


-carbons of flexible rings.

VectorLogic cluster_0 Traditional Heterocycle cluster_1 Spirocyclic Bioisostere Flat Piperidine/Morpholine (Chair Conformation) Flexible Flexible Vectors (High Entropy Cost) Flat->Flexible Metabolism Metabolic Hotspot (Alpha-oxidation) Flat->Metabolism Rigid Defined Exit Vectors (Low Entropy Cost) Flexible->Rigid Scaffold Hop Spiro Spiro[3.3]heptane (Orthogonal Rings) Spiro->Rigid Stable Quaternary Carbon (Blocks Metabolism) Spiro->Stable

Figure 1: Comparison of vector dynamics and metabolic liability between traditional heterocycles and spirocyclic amines.

Physicochemical Profiling: The Bioisosteric Switch

Spirocyclic amines are not simple 1:1 replacements; they alter the physicochemical landscape of the molecule. The table below summarizes the shift when replacing standard heterocycles with their spiro[3.3]heptane equivalents.

PropertyPiperidine2-Azaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair (

)
Twisted (

orthogonal)
Accesses novel IP space; rigidifies binding mode.
Basicity (pKa) ~11.2~10.5Lower pKa can improve membrane permeability and reduce hERG liability.
Lipophilicity (LogD) HighLowIncreases aqueous solubility; reduces non-specific binding.
Metabolic Stability Low (N-dealkylation)HighQuaternary center blocks CYP450 access to

-protons.

Score
HighMaximumCorrelates with higher clinical success rates [1].
Key Bioisostere Pairs
  • Morpholine

    
     2-oxa-6-azaspiro[3.3]heptane: 
    
    • Rationale: Morpholine is often used to solubilize lipophilic drugs but is metabolically liable. The spiro-analog retains the oxygen H-bond acceptor but significantly lowers LogD and blocks metabolism [2].

  • Piperazine

    
     2,6-diazaspiro[3.3]heptane: 
    
    • Rationale: Piperazines are ubiquitous linkers. The spiro-analog provides a linear, rigid linker that extends the distance between binding domains, potentially increasing selectivity [3].

Synthetic Methodologies

The synthesis of spirocyclic amines has historically been a barrier to entry. However, modern routes utilizing tribromoneopentyl alcohol or pentaerythritol derivatives have made these accessible on a kilogram scale.

Primary Workflow: Cyclization Strategy

The most robust industrial route to 2-oxa-6-azaspiro[3.3]heptane involves the double alkylation of a sulfonamide or benzylamine with a bis-electrophile.

SynthesisWorkflow Start Tribromoneopentyl Alcohol (Starting Material) Step1 Intramolecular Cyclization (NaOH, Heat) Start->Step1 Ring Closure 1 Inter1 3,3-bis(bromomethyl)oxetane (Key Electrophile) Step1->Inter1 Step2 Double Alkylation (R-NH2 or TsNH2) Inter1->Step2 + Nitrogen Nucleophile Product 2-oxa-6-azaspiro[3.3]heptane Core Step2->Product Ring Closure 2

Figure 2: Scalable synthetic route for 2-oxa-6-azaspiro[3.3]heptane from tribromoneopentyl alcohol.

Experimental Protocol: Functionalization of Spirocyclic Amines

Context: Medicinal chemists frequently purchase the spirocyclic core (e.g., as a hemioxalate salt) and must couple it to an aromatic halide (


) or an acid (Amide Coupling). Due to the steric bulk of the spiro-system, standard conditions often stall.

Protocol:


 Coupling of 2-Oxa-6-azaspiro[3.3]heptane to an Aryl Fluoride 
This protocol is adapted from the optimization of TBI-223, a tuberculosis candidate [4].
Materials
  • Amine: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate (1.0 equiv)

  • Electrophile: 2-Fluoro-4-nitroaniline (or similar activated aryl fluoride) (1.0 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (for homogeneous conditions)
    
  • Solvent: DMSO (dry) or NMP

Step-by-Step Methodology
  • Free Basing (Critical): The oxalate salt is robust but acidic. Do not add directly to weak electrophiles. Suspend the salt in MeOH/DCM (1:1), treat with excess polymer-supported carbonate resin for 1 hour, filter, and concentrate to obtain the free amine oil. Note: The free amine is volatile.

  • Reaction Setup: Dissolve the aryl fluoride (1.0 mmol) in DMSO (2 mL/mmol). Add the free spiro-amine (1.2 mmol) and finely ground

    
     (3.0 mmol).
    
  • Thermal Activation: Seal the reaction vial and heat to 100 °C for 16 hours.

    • Expert Insight: Spirocyclic amines are less nucleophilic than piperidines due to the strained ring angles (approx 90°), which reduce orbital overlap. Higher temperatures are required compared to standard morpholine displacements.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Spirocyclic amines are polar; use a gradient of 0-10% MeOH in DCM.

Case Study: Selectivity via Geometry

The Challenge: In the development of PARP inhibitors (like Olaparib), the piperazine linker is crucial for solubility but contributes to off-target activity against other PARP isoforms.

The Solution: Researchers substituted the piperazine with 2,6-diazaspiro[3.3]heptane .[2]

  • Result: The spiro-analog maintained potency against PARP-1 but significantly reduced cytotoxicity.[3] The rigid spiro-linker altered the vector of the terminal group, preventing it from accessing the binding pocket of the off-target isoform [5].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][4][5][6] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Zhu, T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1365–1372. Link

  • Reilly, S. W., et al. (2018).[3] 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazine in PARP Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1836-1841. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Aminospiro[3.5]nonan-1-one Hydrochloride

This Application Note details the synthesis of 7-Aminospiro[3.5]nonan-1-one hydrochloride , a high-value spirocyclic scaffold used in medicinal chemistry for conformationally restricted drug design. The protocol is desig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 7-Aminospiro[3.5]nonan-1-one hydrochloride , a high-value spirocyclic scaffold used in medicinal chemistry for conformationally restricted drug design. The protocol is designed for research laboratories and follows a robust [2+2] cycloaddition strategy , ensuring reproducibility and scalability.

Introduction & Strategic Analysis

Spirocyclic scaffolds like spiro[3.5]nonane are increasingly favored in drug discovery because they offer a rigid, three-dimensional framework that improves metabolic stability and receptor selectivity compared to flat aromatic rings. The 7-aminospiro[3.5]nonan-1-one moiety specifically positions an amine and a ketone on orthogonal vectors, creating a versatile handle for further functionalization (e.g., reductive amination or amide coupling).

Synthetic Strategy: The [2+2] Cycloaddition Route

The most reliable method to construct the strained cyclobutanone ring of the spiro[3.5] system is the [2+2] cycloaddition of dichloroketene to an exocyclic alkene. This route is preferred over alkylation methods due to the high strain energy of the four-membered ring.

Retrosynthetic Logic:

  • Target: 7-Aminospiro[3.5]nonan-1-one HCl.

  • Precursor: tert-Butyl (1-oxospiro[3.5]nonan-7-yl)carbamate (Boc-protected intermediate).

  • Key Intermediate: tert-Butyl (1,1-dichloro-2-oxospiro[3.5]nonan-7-yl)carbamate.

  • Starting Material: tert-Butyl (4-methylenecyclohexyl)carbamate (derived from commercially available N-Boc-4-aminocyclohexanone ).

Reaction Scheme & Workflow

The synthesis proceeds in four linear steps. The critical step is the in situ generation of dichloroketene, which requires strict anhydrous conditions.

SynthesisPath SM N-Boc-4-aminocyclohexanone (Commercial SM) Step1 Step 1: Wittig Olefination (Ph3PMeBr, KOtBu) SM->Step1 Alkene Exocyclic Alkene (Intermediate A) Step1->Alkene Yield: ~85% Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) Alkene->Step2 Cl_Ketone Dichlorocyclobutanone (Intermediate B) Step2->Cl_Ketone Regioselective Step3 Step 3: Dechlorination (Zn, AcOH) Cl_Ketone->Step3 Boc_Prod Boc-Protected Spiro Ketone (Intermediate C) Step3->Boc_Prod Exothermic Step4 Step 4: Deprotection (HCl/Dioxane) Boc_Prod->Step4 Final 7-Aminospiro[3.5]nonan-1-one HCl (Target) Step4->Final Quant.

Figure 1: Linear synthetic workflow for the production of 7-Aminospiro[3.5]nonan-1-one HCl.

Detailed Experimental Protocols

Step 1: Wittig Olefination

Objective: Convert the ketone to an exocyclic methylene group. Reaction: N-Boc-4-aminocyclohexanone + Ph₃PMeBr → tert-Butyl (4-methylenecyclohexyl)carbamate.

  • Reagent Prep: In a flame-dried 1 L round-bottom flask (RBF) under N₂, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 h at 0°C.

  • Substrate Addition: Dissolve N-Boc-4-aminocyclohexanone (1.0 equiv) in minimal THF and add dropwise to the ylide solution.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–16 h. Monitor by TLC (stain with KMnO₄; alkene is active).

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1) to yield a white solid.

    • Checkpoint: ¹H NMR should show exocyclic alkene protons at ~4.6 ppm (s, 2H).

Step 2: [2+2] Cycloaddition (Dichloroketene)

Objective: Construct the spiro-cyclobutanone ring. Reaction: Alkene + Cl₂C=C=O (in situ) → Dichlorospiro[3.5]nonanone derivative.

  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Maintain N₂ atmosphere.

  • Activation: Add Zinc dust (4.0 equiv) and anhydrous Diethyl Ether (0.2 M). Activate Zn by adding 0.1 mL of 1,2-dibromoethane and refluxing for 1 min, then cooling.

  • Reactants: Add the Alkene from Step 1 (1.0 equiv) to the Zn suspension.

  • Ketene Generation: Dissolve Trichloroacetyl chloride (2.0 equiv) in Et₂O. Add this solution dropwise over 1 h to the refluxing Zn suspension. (Alternatively, use ultrasound at RT to promote reaction).

  • Reaction: Reflux for 4–12 h. The solution usually turns dark.

  • Workup: Filter through a Celite pad to remove Zn salts. Wash the filtrate with sat. NaHCO₃ and brine. Dry (MgSO₄) and concentrate.

  • Purification: The crude usually contains unreacted alkene. Purify via column chromatography (Hexanes/EtOAc).

    • Note: The product is a mixture of diastereomers (if applicable) but is often used directly in Step 3.

Step 3: Reductive Dechlorination

Objective: Remove the chlorine atoms to yield the parent spiro-ketone. Reaction: Dichloroketone + Zn/AcOH → Spiroketone.

  • Setup: Dissolve the Dichloroketone (1.0 equiv) in Glacial Acetic Acid (0.2 M).

  • Reduction: Add Zinc dust (5.0 equiv) portion-wise at RT.

    • Caution: Reaction is exothermic. Use a water bath if temperature exceeds 40°C.

  • Monitoring: Stir vigorously for 2–4 h. TLC should show the disappearance of the less polar dichloro compound.

  • Workup: Filter off Zn through Celite. Concentrate the filtrate to remove most AcOH. Dilute residue with EtOAc and carefully neutralize with sat. NaHCO₃ (gas evolution!). Wash with brine, dry, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Checkpoint: ¹H NMR should show the cyclobutane protons (multiplets at ~1.8–3.0 ppm) and loss of the alkene signal.

Step 4: Boc Deprotection & Salt Formation

Objective: Isolate the final amine salt.

  • Dissolution: Dissolve the Boc-Spiroketone (1.0 equiv) in 1,4-Dioxane (minimal volume).

  • Acidolysis: Add 4 M HCl in Dioxane (10 equiv) at 0°C.

  • Precipitation: Stir at RT for 2–3 h. The product often precipitates as a white solid.

  • Isolation: Dilute with Et₂O to complete precipitation. Filter the solid under N₂ (hygroscopic). Wash with Et₂O.

  • Drying: Dry under high vacuum to yield 7-Aminospiro[3.5]nonan-1-one hydrochloride .

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >95%HPLC (210 nm)
Identity Consistent with structure¹H NMR (D₂O/DMSO-d₆)
Mass Spec [M+H]⁺ matches calc. (MW free base ~153.2)LC-MS
Chloride Content Stoichiometric (1.0 equiv)Argentometric Titration

Key NMR Signals (DMSO-d₆):

  • Amine: δ ~8.0–8.3 ppm (br s, 3H, -NH₃⁺).

  • Cyclobutane (α-keto): δ ~2.8–3.1 ppm (m, 2H).

  • Cyclohexane (CH-N): δ ~3.0 ppm (m, 1H).

  • Spiro-CH₂: Distinctive multiplets for the spiro-adjacent protons.

Troubleshooting & Critical Parameters

Zinc Activation (Step 2 & 3)
  • Issue: Sluggish reaction in Step 2.

  • Solution: Use the Zn-Cu couple method (LeGoff modification) or activate Zn dust with HCl/water wash followed by ethanol/ether drying prior to use. Ultrasound significantly accelerates the dichloroketene formation.

Regiochemistry
  • The [2+2] cycloaddition is highly regioselective for exocyclic methylenes, forming the spiro linkage exclusively.

  • Stereochemistry: The final product is achiral (plane of symmetry) unless substituted further. However, the intermediate dichloro compound may exist as a diastereomeric mixture which converges to the single ketone product after dechlorination.

Safety
  • Dichloroketene: Generated in situ, but highly toxic. Perform all operations in a well-ventilated fume hood.

  • Trichloroacetyl Chloride: Corrosive and lachrymator.

References

  • General Spiroannulation Methodology

    • Krepski, L. R.; Hassner, A. "An improved procedure for the addition of dichloroketene to unreactive olefins." J. Org. Chem.1978 , 43, 3173–3175. Link

    • Bak, D. A.; Brady, W. T. "Halogenated ketenes. 31. Cycloaddition of dichloroketene to exocyclic olefins." J. Org. Chem.1979 , 44, 107–110. Link

  • Deprés, J.-P.; Greene, A. E. "A simple, efficient preparation of dichloroketene from trichloroacetyl chloride." J. Org. Chem.1980, 45, 2036.
  • Related Spiro[3.

    • Example of spiro-ketone synthesis: World Intellectual Property Organization, WO 2012/037410 , "Spirocyclic Inhibitors of Acetyl-CoA Carboxylase". (Describes similar spiro-formation on piperidine/cyclohexane rings). Link

  • Starting Material: tert-Butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4). Available from Sigma-Aldrich, Enamine, or Combi-Blocks.

Technical Notes & Optimization

Troubleshooting

preventing cyclization side reactions in spiro ketone synthesis

Topic: Preventing Cyclization Side Reactions Current Status: Operational Role: Senior Application Scientist Ticket ID: SP-KETO-SYN-001 Executive Summary Spirocyclic ketones are privileged scaffolds in drug discovery due...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclization Side Reactions

Current Status: Operational Role: Senior Application Scientist Ticket ID: SP-KETO-SYN-001

Executive Summary

Spirocyclic ketones are privileged scaffolds in drug discovery due to their ability to restrict conformation and project substituents into novel chemical space. However, their synthesis is fraught with thermodynamic and kinetic traps. This guide addresses the three most critical failure modes: O-alkylation vs. C-alkylation competition , Fused vs. Spiro regioselectivity , and Oligomerization during Ring-Closing Metathesis (RCM) .

Module 1: The Enolate Ambivalence (C- vs. O-Alkylation)

The Issue: When synthesizing spiro ketones via double alkylation of a cyclic ketone (e.g., using 1,4-dibromobutane), a common side reaction is O-alkylation , leading to enol ethers rather than the desired spiro-carbon center.

The Mechanism (Causality): According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile (high charge density), while the alpha-carbon is a "soft" nucleophile. "Hard" electrophiles or highly polar, ion-separating solvents favor attack at the oxygen.

Troubleshooting Protocol:

VariableRecommendation for C-Alkylation (Spiro Formation)Why? (Mechanistic Insight)
Counter-ion Lithium (Li⁺) The Li-O bond is covalent and strong, masking the oxygen and forcing the alkyl halide to attack the softer carbon. K⁺ or Na⁺ dissociate more, exposing the "hard" oxygen.
Solvent THF or DME (Moderate polarity)Avoid highly polar aprotic solvents like DMSO or HMPA unless necessary, as they solvate the cation and leave the "naked" enolate oxygen free to react.
Leaving Group Iodide > Bromide Softer leaving groups (Iodide) prefer reaction with the soft carbon center.
Temperature Low (-78°C to 0°C) C-alkylation is often kinetically controlled; higher temperatures may favor the thermodynamic O-alkylated product.

Visual Workflow: Optimizing Alkylation

AlkylationLogic Start Cyclic Ketone Substrate Base Base Selection Start->Base KOtBu / NaH KOtBu / NaH Base->KOtBu / NaH Dissociated Ion LDA / LiHMDS LDA / LiHMDS Base->LDA / LiHMDS Tight Ion Pair Solvent Solvent Choice DMSO/HMPA DMSO/HMPA Solvent->DMSO/HMPA Polar Aprotic THF/DME THF/DME Solvent->THF/DME Coordinating Result Outcome O-Alkylation (Side Product) O-Alkylation (Side Product) Result->O-Alkylation (Side Product) High Polarity/Hard Ion C-Alkylation (Spiro Product) C-Alkylation (Spiro Product) Result->C-Alkylation (Spiro Product) Low Polarity/Li+ KOtBu / NaH->Solvent LDA / LiHMDS->Solvent DMSO/HMPA->Result THF/DME->Result

Caption: Decision matrix for maximizing C-alkylation in spiro ketone synthesis.

Module 2: Topology Control (Fused vs. Spiro)

The Issue: In intramolecular Robinson Annulations or Michael additions, the enolate can often attack two different positions. If the tether length is ambiguous or the ring strain permits, the system may preferentially form a fused bicyclic system (thermodynamically more stable) rather than the strained spiro system .

Diagnostic:

  • Observation: NMR shows a shift characteristic of a bridgehead proton rather than a quaternary carbon.

  • Root Cause: Lack of regiochemical control during the enolization step.

The Fix: The Stork Enamine Protocol Do not rely on simple base catalysis if regioselectivity is struggling. Use the Stork Enamine method to force mono-alkylation and specific cyclization.

Step-by-Step Protocol:

  • Enamine Formation: React the cyclic ketone with pyrrolidine (catalytic p-TsOH, reflux with Dean-Stark trap) to form the enamine. This ensures the double bond forms at the less substituted position (kinetic) or more substituted (thermodynamic) depending on conditions, but crucially, it prevents polyalkylation.

  • Michael Addition: Add the electrophile (e.g., methyl vinyl ketone or acrylate). The enamine is a softer nucleophile and will exclusively undergo C-alkylation (Michael addition).

  • Hydrolysis & Cyclization: Treat with aqueous acid. This hydrolyzes the enamine back to the ketone and catalyzes the aldol condensation to close the spiro ring.

Self-Validating Check:

  • If the product contains a bridgehead hydrogen (multiplet in 1H NMR), the reaction failed to spiro-cyclize.

  • If the product has a quaternary carbon (singlet in 13C NMR/DEPT), the spiro center is formed.

Module 3: Ring-Closing Metathesis (RCM) Failures

The Issue: When using Grubbs catalysts to close a diallyl precursor into a spiro ketone, the reaction often yields oligomers (intermolecular reaction) instead of the spirocycle (intramolecular reaction).

The Mechanism: Entropy opposes the formation of the spiro ring (bringing two ends together). If the concentration is too high, it is statistically more likely for the catalyst-bound alkene to find a neighboring molecule than its own tail.

Troubleshooting Guide:

ParameterStandard ConditionRCM Spiro OptimizationReason
Concentration 0.1 M - 0.5 M< 0.005 M (High Dilution) Drastically reduces the probability of intermolecular collision.
Catalyst Addition One portionSlow Addition (Syringe Pump) Keeps active catalyst concentration low relative to substrate, preventing aggregation.
Lewis Acids NoneTi(OiPr)₄ If the substrate has heteroatoms (N, O) that chelate the Ru catalyst, Ti(OiPr)₄ acts as a "decoy" to bind them.

Visual Pathway: RCM Competition

RCM_Pathway Substrate Diallyl Precursor Ru Grubbs Catalyst Substrate->Ru PathA Intermolecular Attack Ru->PathA High Conc (>0.1M) PathB Intramolecular Attack Ru->PathB High Dilution (<0.005M) Oligomer Oligomer PathA->Oligomer Polymerization Spiro Spiro PathB->Spiro Spiro-Ketone

Caption: Kinetic competition between oligomerization and spiro-cyclization in RCM.

FAQ: Rapid Troubleshooting

Q1: My spiro-cyclization using Robinson Annulation yields a gummy mixture. Why? A: You likely have polyalkylation . The product of the first Michael addition is still an enolizable ketone and can react again.

  • Fix: Use the Stork Enamine method (see Module 2) or block the extra alpha-position with a removable group (e.g., formylation followed by deformylation).

Q2: I am trying to synthesize a spiro[4.5]decane, but I keep isolating the fused [4.4.0] system (decalin derivative). A: This is a thermodynamic trap. The fused 6,6-system is often more stable than the spiro system.

  • Fix: Ensure your tether length is chemically incapable of bridging to the other alpha-carbon. If using an intramolecular aldol, use a gem-dimethyl group on the tether (Thorpe-Ingold effect) to pre-organize the conformation for spiro-closure.

Q3: Can I use microwave irradiation to speed up the spiro-formation? A: Yes, but be cautious. While microwaves accelerate the reaction, they also accelerate the retro-aldol side reaction. If your spiro ketone is sensitive, stick to conventional heating at lower temperatures for longer times.

References
  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link

  • Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. (Authoritative source on RCM dilution effects). Link

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis. (Relevant for diester routes to spiro ketones). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for HSAB theory in enolate alkylation). Link

  • Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews. (Covers cascade cyclizations for spiro systems). Link

Optimization

Technical Support Center: Stability &amp; Handling of 7-Aminospiro[3.5]nonan-1-one HCl

This is a technical support guide for 7-Aminospiro[3.5]nonan-1-one HCl . Based on the structural analysis of the spiro[3.5]nonane scaffold containing a strained cyclobutanone and a primary amine, this guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 7-Aminospiro[3.5]nonan-1-one HCl . Based on the structural analysis of the spiro[3.5]nonane scaffold containing a strained cyclobutanone and a primary amine, this guide addresses the critical stability issues inherent to this class of bifunctional building blocks.

Product Category: Spirocyclic Building Blocks / Amino-Ketones Document Type: Troubleshooting & Handling Guide Version: 2.1 (2026)

Executive Summary: The "Free-Base" Trap

Status: UNSTABLE under basic conditions. Critical Alert: 7-Aminospiro[3.5]nonan-1-one HCl is stable as a solid hydrochloride salt. However, upon neutralization (removal of HCl), the molecule becomes highly unstable. The coexistence of a strained cyclobutanone (electrophile) and a primary amine (nucleophile) triggers rapid intermolecular self-condensation (polymerization) and potential ring-opening degradation.

Core Recommendation: Never isolate the free base. Perform all reactions (reductive amination, acylation) using in situ neutralization protocols.

Technical Deep Dive: Why It Fails

To troubleshoot effectively, you must understand the competing degradation pathways driven by the spiro[3.5] geometry.

A. The Cyclobutanone Strain Factor

Unlike a standard cyclohexanone, the ketone in this molecule is located on a 4-membered ring.

  • Bond Angle Strain: The

    
     carbonyl carbon forces bond angles of ~90°, significantly deviating from the ideal 120°.
    
  • Consequence: The carbonyl is ~1000x more electrophilic than a standard ketone. It reacts aggressively with nucleophiles (including its own amine tail from neighboring molecules).

B. The Degradation Pathways

Two primary failure modes occur when the pH rises > 7:

  • Oligomerization (The "Yellowing" Effect): The free amine of Molecule A attacks the ketone of Molecule B, forming a Schiff base (imine). This propagates into oligomers/polymers.

  • Ring Opening (The "Hydrolysis" Effect): In strong aqueous base (e.g., 1M NaOH), the hydroxide ion attacks the strained carbonyl, leading to C-C bond cleavage and destruction of the spiro core.

Pathway Visualization

DegradationPathways Salt HCl Salt (Stable, Protonated) FreeBase Free Amine Species (Transiently Stable) Salt->FreeBase Deprotonation Base Base Added (NaOH/TEA) Base->FreeBase Dimer Imine Dimer (Schiff Base) FreeBase->Dimer Intermolecular Attack Tetrahedral Tetrahedral Intermediate (High Energy) FreeBase->Tetrahedral OH- Attack (High pH) Polymer Insoluble Oligomers (Yellow/Brown Precipitate) Dimer->Polymer Propagation RingOpen Ring-Opened Carboxylate (Irreversible Damage) Tetrahedral->RingOpen Strain Release

Figure 1: Competing degradation pathways upon exposure to base. The primary risk is intermolecular Schiff base formation due to the high reactivity of the cyclobutanone.

Troubleshooting Guide (Q&A)

Scenario 1: "My reaction mixture turned yellow/brown immediately after adding base."

Diagnosis: Rapid Schiff base formation (Oligomerization). Cause: You likely added a strong base to the salt without an electrophilic partner present, or the concentration was too high. Solution:

  • Immediate Action: Acidify to pH 3-4 to reverse imine formation (hydrolysis) if not too far progressed.

  • Prevention: Ensure the electrophile (e.g., aldehyde for reductive amination, acid chloride for amide coupling) is present in the flask before adding the base.

Scenario 2: "I tried to extract the free base with DCM/NaOH, but the yield is low."

Diagnosis: Degradation during workup. Cause:

  • Water Solubility: The low molecular weight amine is highly water-soluble.

  • Ring Opening: Prolonged contact with NaOH opened the cyclobutanone ring. Solution:

  • Protocol Change: Do not perform an aqueous extraction of the free base. Use the "In Situ Neutralization" protocol (see Section 4).

Scenario 3: "Can I use K2CO3 or NaHCO3 instead of organic bases?"

Answer: Yes, but with caution.

  • Pros: Less likely to cause ring opening than NaOH.

  • Cons: Heterogeneous bases can be slow.

  • Recommendation: Use Cesium Carbonate (

    
    )  in DMF/MeCN for alkylations, or DIPEA  for solution-phase coupling. Avoid aqueous hydroxide.
    

Validated Experimental Protocols

Protocol A: In Situ Amide Coupling (Recommended)

Use this when coupling the amine to a carboxylic acid.

  • Dissolve: Dissolve the Carboxylic Acid (1.0 equiv) and Coupling Agent (e.g., HATU, 1.1 equiv) in DMF or DCM.

  • Activate: Add DIPEA (1.0 equiv) to activate the acid. Stir for 5-10 mins.

  • Addition: Add 7-Aminospiro[3.5]nonan-1-one HCl (1.0 equiv) as a solid directly to the mixture.

  • Neutralization: Immediately add a second portion of DIPEA (2.0 - 2.5 equiv).

    • Why? The amine is released exactly where it is needed—next to the activated acid—minimizing self-condensation time.

Protocol B: Reductive Amination (Standard)

Use this when reacting the amine with an aldehyde.

  • Mix: Combine 7-Aminospiro[3.5]nonan-1-one HCl (1.0 equiv) and the Aldehyde (1.0 equiv) in DCM or DCE.

  • Neutralize: Add TEA (Triethylamine) (1.0 equiv) dropwise.

    • Note: Do not use excess base. Just enough to free the amine.

  • Complexation: Stir for 30-60 mins to allow the cross-imine (desired intermediate) to form.

    • Note: The cross-imine forms faster than the dimer if the aldehyde is reactive.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

Stability Data Comparison

The following table highlights why this specific spiro-ketone requires stricter handling than standard piperidones or cyclohexanones.

FeatureCyclohexanoneSpiro[3.5]nonan-1-one Implication
Ring Size 6-membered4-membered (Cyclobutanone) High ring strain (~26 kcal/mol).
IR Carbonyl ~1715 cm⁻¹~1775 cm⁻¹ Higher bond order; more electrophilic.
Base Stability HighLow Prone to ring opening in OH⁻.
Amine Reactivity Slow self-condensationFast self-condensation Must avoid free-base storage.

References

  • Trost, B. M. (1986). Strained Cyclic Ketones: Reactivity and Synthetic Utility. Topics in Current Chemistry. Context: Foundational text on the enhanced electrophilicity of cyclobutanones compared to cyclohexanones.
  • Conia, J. M., & Salaun, J. R. (1972). Thermally Induced Retro-Aldol Reactions of Cyclobutanones. Accounts of Chemical Research. Link

    • Context: Mechanisms of cyclobutanone ring cleavage under basic/thermal conditions.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Enamine Ltd. (2024). Handling of Amino-Spirocyclic Building Blocks. Link

    • Context: General handling guidelines for spiro-amino-ketone catalog items (Store as HCl, avoid aqueous base).

Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for 7-Aminospiro[3.5]nonan-1-one HCl before handling.

Troubleshooting

Technical Support Center: Handling Hygroscopic Spiro Amine Hydrochlorides

Status: Operational Ticket Focus: Moisture Management, Stoichiometry Correction, and Salt Engineering Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Spirocyclic amines (e....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Moisture Management, Stoichiometry Correction, and Salt Engineering Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are critical scaffolds in modern drug discovery due to their ability to impart 3D character to molecules. However, their hydrochloride (HCl) salts are notoriously hygroscopic—and often deliquescent.

The Physics of the Problem: The compact, globular shape of spiro-scaffolds often leads to inefficient crystal packing. When paired with a small, high-charge-density counter-ion like chloride (


), the lattice energy is frequently insufficient to overcome the hydration enthalpy of the amine salt. The result is a material that aggressively pulls water from the atmosphere to lower its free energy, turning solids into oils.

This guide addresses the three critical phases of handling: Recovery (Triage) , Measurement (Quantification) , and Prevention (Salt Selection) .

Module 1: Triage & Recovery

Issue: "My solid spiro amine HCl has turned into a sticky oil or gum."

Diagnosis: The sample has undergone deliquescence. It has absorbed enough atmospheric moisture to dissolve itself in the absorbed water.

Q: Can I just put it in a vacuum oven to dry it? A: Proceed with caution. Directly heating a deliquesced oil often results in a "glass" or hard foam that traps solvent/water, rather than a free-flowing powder. Furthermore, heating wet amine hydrochlorides can sometimes lead to hydrolysis or HCl loss (disproportionation).

The "Rescue" Protocol (Azeotropic Drying): Do not dry the oil directly. You must reset the solid state.

  • Dissolution: Dissolve the oily residue completely in a solvent that forms a positive azeotrope with water (e.g., 2-MeTHF or Toluene mixed with a small amount of Methanol to ensure solubility).

  • Evaporation: Rotary evaporate to dryness. The azeotrope will carry the water off at a lower boiling point.

  • Trituration: Once dry, add an antisolvent (typically Diethyl Ether or MTBE ) and sonicate. This forces the salt to crash out as a solid rather than an oil.

  • Isolation: Filter rapidly under a nitrogen blanket or argon stream.

Workflow Visualization: The Deliquescence Rescue Loop

RescueProtocol Figure 1: Azeotropic Rescue Protocol for Deliquesced Salts Start Input: Sticky/Oily Spiro Amine HCl Step1 Dissolve in MeOH/Toluene (1:5) Start->Step1 Step2 Rotary Evaporation (Azeotropic Water Removal) Step1->Step2 Check Is it a Solid? Step2->Check Step3 Triturate with MTBE/Et2O Check->Step3 Yes (Foam) Fail Repeat with DCM/Heptane Check->Fail No (Still Oil) Step4 Filter under N2 Stream Step3->Step4 Fail->Step2

Module 2: Accurate Quantification

Issue: "My reaction yields are inconsistent, and stoichiometry fails."

Diagnosis: You are weighing water, not just the compound. If a spiro amine HCl is 10% water by weight (common for hygroscopic salts), using the theoretical Molecular Weight (MW) for calculations introduces a 10% stoichiometric error. This leads to under-dosing reagents in subsequent steps.

Q: How do I weigh this accurately for a reaction? A: Stop using Gravimetric Weighing for stoichiometry. Use Quantitative NMR (qNMR) for an adjusted weight assay.

The qNMR Protocol:

  • Standard Selection: Choose an internal standard (IS) that is non-hygroscopic, high purity, and has distinct NMR peaks (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene ).

  • Sample Prep: Weigh approx. 10-20 mg of your spiro amine HCl and 10-20 mg of the IS into the same NMR tube. Record exact weights (

    
     and 
    
    
    
    ).
  • Solvent: Dissolve in DMSO-

    
     or 
    
    
    
    .
  • Calculation: Determine the Weight Percent (

    
    ) of the active amine.
    


Where


 = Integration area, 

= Number of protons.

Data Presentation: Impact of Moisture on Stoichiometry

ScenarioMeasured MassActual Amine Mass (if 15% H2O)Effective Molar Eq.Consequence
Standard Weighing 100 mg85 mg0.85 eqIncomplete conversion, difficult purification.
qNMR Corrected 117.6 mg100 mg1.00 eqCorrect stoichiometry.

Module 3: Engineering Controls & Salt Selection

Issue: "I need to scale this up. I cannot handle this sticky solid in the pilot plant."

Diagnosis: The HCl salt is thermodynamically unsuitable for the solid state of this specific spiro scaffold. Spirocyclic amines often have high lattice energy barriers. The chloride ion is too small to fill the voids created by the spiro-structure, leaving gaps where water molecules easily insert (hygroscopicity).

Q: What is the permanent fix? A: Salt Switching. Move away from small inorganic counter-ions (Cl, Br) to larger, organic counter-ions that pack more efficiently with the globular spiro structure.

Recommended Alternatives:

  • Tosylate (p-Toluenesulfonate): The aromatic ring facilitates

    
    -stacking and fills void spaces.
    
  • Fumarate: Often forms non-hygroscopic, crystalline networks.

  • Oxalate: Good for crystallinity, though toxicity limits downstream pharmaceutical use.

Salt Selection Decision Logic

SaltSelection Figure 2: Salt Selection Decision Matrix for Spiro Amines Start Spiro Amine Free Base TestHCl Screen HCl Salt Start->TestHCl IsHygro Hygroscopic? TestHCl->IsHygro Keep Proceed with HCl IsHygro->Keep No Switch Switch Counter-ion IsHygro->Switch Yes (>5% wt gain) OptionA Tosylate (pTsOH) (Best for Packing) Switch->OptionA OptionB Fumarate (Best for H-Bonding) Switch->OptionB FinalCheck DVS Analysis (<2% weight gain) OptionA->FinalCheck OptionB->FinalCheck

Module 4: Storage & Handling Protocols

Q: How do I store these salts if I must use HCl? A: You must create a barrier between the lattice and atmospheric humidity.

  • The "Double-Vial" Method:

    • Place the amine HCl in a screw-cap vial.

    • Place that vial inside a larger jar containing Drierite or P2O5.

    • Seal the outer jar with Parafilm.

  • Inert Gas Purge:

    • Never open the vial in ambient air if humidity is >40%.

    • Use a Glove Bag or flush the headspace with Argon immediately after opening.

  • Stock Solutions:

    • If the compound is chemically stable in solution, store it as a frozen stock solution (e.g., in DMSO or Methanol) rather than a solid. This eliminates weighing errors entirely.

References

  • Use of qNMR for Purity Determination

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
  • Salt Selection Strategies

    • Stahl, P. H., & Wermuth, C. G. "Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (Standard Industry Handbook).
  • Handling Hygroscopic Materials in Synthesis

    • Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists." Academic Press, 2012.
  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2014. (Context on the structural properties of spiro amines).

Reference Data & Comparative Studies

Validation

X-ray crystallography data for spiro[3.5]nonane hydrochloride salts

Technical Evaluation Guide: X-ray Crystallography of Spiro[3.5]nonane Hydrochloride Salts Executive Summary & Strategic Context In the pursuit of novel intellectual property and improved physicochemical properties, the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: X-ray Crystallography of Spiro[3.5]nonane Hydrochloride Salts

Executive Summary & Strategic Context

In the pursuit of novel intellectual property and improved physicochemical properties, the spiro[3.5]nonane scaffold—specifically its amine derivatives like 7-azaspiro[3.5]nonane —has emerged as a critical "escape from flatland." Unlike traditional piperidines or phenyl rings, this scaffold offers a defined three-dimensional vector (Fsp3) while maintaining a lipophilic profile suitable for CNS and peripheral targets.

This guide provides a technical comparison of Spiro[3.5]nonane Hydrochloride (HCl) salts against common structural alternatives. It details the crystallographic workflows required to validate their absolute configuration and analyzes the structural data that drives their selection in lead optimization.

Technical Methodology: Crystallization & Data Acquisition

To obtain high-resolution data for spiro[3.5]nonane salts, standard evaporation methods often fail due to the high solubility of the spiro-cation. The following protocol is field-proven to yield diffraction-quality single crystals.

Protocol: Vapor Diffusion for Spiro-Amine Salts

Objective: Grow single crystals of 7-azaspiro[3.5]nonane HCl suitable for X-ray diffraction.

  • Salt Formation: Dissolve the free base (10 mg) in minimal anhydrous Ethanol (EtOH). Add 1.1 eq of 4M HCl in Dioxane. Evaporate to dryness to ensure stoichiometry.

  • Solvent Selection: Redissolve the salt in Methanol (MeOH) . The high polarity is required to disrupt the strong ionic lattice initially.

  • Setup (Hanging Drop):

    • Reservoir: 500 µL of Diethyl Ether (Et2O) or Hexane (antisolvent).

    • Drop: 2 µL of the salt solution (in MeOH) suspended on a siliconized cover slip.

  • Equilibration: Seal the system. The volatile antisolvent (Et2O) will diffuse into the drop, slowly lowering solubility and promoting nucleation.

  • Harvesting: Crystals typically appear within 48-72 hours as prisms or plates. Mount in Paratone-N oil and flash cool to 100 K.

Expert Insight: The spiro[3.5] system is conformationally restricted but the cyclobutane ring can exhibit "puckering." Collecting data at 100 K (cryogenic) is non-negotiable to freeze this motion and resolve the disorder often seen in the 4-membered ring.

Structural Analysis & Data Comparison

This section compares the crystallographic parameters of the Spiro[3.5]nonane scaffold against its two primary competitors in drug design: the Spiro[3.3]heptane (smaller, more strained) and the 4-Phenylpiperidine (flat/flexible).

Table 1: Comparative Crystallographic Parameters
FeatureSpiro[3.5]nonane HCl Spiro[3.3]heptane HCl 4-Phenylpiperidine HCl
Space Group (Typ.) P21/c or P212121 (chiral)Pnma or P21/cP21/c
Ring Geometry Cyclobutane: Puckered (~20°)Cyclohexane: ChairCyclobutane: PuckeredCyclobutane: PuckeredPiperidine: ChairPhenyl: Planar
Spiro Angle (C-C-C) ~109.5° (Distorted)~88-90° (Highly Strained)N/A (Linear/Planar)
Exit Vector Angle 90° (Orthogonal) Linear / AcuteVariable (Flexible)
Packing Efficiency High (Compact spheroid)Medium (Rod-like)Low (Stacking faults common)
Hygroscopicity Low to ModerateHigh (High charge density)Low
Structural Interpretation
  • The "Orthogonal Twist": X-ray data confirms that the spiro[3.5]nonane scaffold enforces a strict 90° angle between the mean planes of the 4-membered and 6-membered rings. This is distinct from 4-phenylpiperidine, which can rotate freely.

    • Implication: This rigidity reduces the entropic penalty of binding to a receptor, potentially increasing potency if the vectors match the binding pocket.

  • Ring Puckering: The cyclobutane ring in spiro[3.5]nonane is rarely planar. Electron density maps typically show a "butterfly" conformation with a puckering angle of 15-25° .

    • Critical Check: If your refinement shows a planar cyclobutane with high thermal ellipsoids, you likely have unresolved disorder. Split the model to reflect the two puckered states.

  • Chloride Interaction: In the HCl salt, the chloride ion typically sits in a "pocket" created by the axial protons of the cyclohexane ring and the ammonium headgroup, forming a robust 3-point hydrogen bonding network (N-H...Cl).

Visualization of Workflows & Logic

Figure 1: Crystallographic Decision Workflow

A logical pathway for determining when to deploy Spiro[3.5]nonane based on structural needs.

G Start Drug Design Requirement Q1 Is the Binding Pocket Flat or 3D? Start->Q1 Flat Use Phenyl/Heteroaryl Q1->Flat Flat/Narrow ThreeD 3D Scaffolds Required Q1->ThreeD Globular/Deep Q2 Required Exit Vector? ThreeD->Q2 Linear Spiro[3.3]heptane (Linear/Rod-like) Q2->Linear 180° Ortho Spiro[3.5]nonane (Orthogonal/L-Shape) Q2->Ortho 90° Validation X-ray Crystallography Validation Ortho->Validation Check1 Check Cyclobutane Pucker Validation->Check1 Check2 Verify H-Bond Network (Cl-) Validation->Check2

Caption: Decision tree for selecting Spiro[3.5]nonane scaffolds based on binding pocket geometry and X-ray validation steps.

Performance & Stability Analysis

When comparing the Hydrochloride salt of spiro[3.5]nonane to other salt forms (e.g., Fumarate, Tosylate), the X-ray data reveals why HCl is often the first choice but not always the best.

  • Solubility: The HCl salt lattice is dominated by strong ionic interactions and H-bonds. The compact nature of the spiro[3.5] cation leads to high lattice energy, often resulting in lower solubility compared to the mesylate salt, but higher stability .

  • Hygroscopicity: The "buried" nature of the nitrogen in the spiro-center (in 2-aza variants) or the steric bulk (in 7-aza variants) shields the salt bridge. X-ray packing diagrams show that spiro[3.5]nonane HCl salts often crystallize as anhydrates , whereas spiro[3.3] analogues often trap water due to less efficient packing.

Recommendation:

  • Start with HCl for initial crystallography to define absolute configuration (Cl provides anomalous signal for stereochemistry if Br is not available).

  • Switch to Succinate or Fumarate if the HCl salt proves too hygroscopic or exhibits polymorphism (common in puckered ring systems).

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.Angewandte Chemie International Edition . (Review of spiro-scaffolds including spiro[3.5] systems). [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews . [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Search generic spiro[3.5]nonane fragments). [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General principles of salt selection and crystal packing). [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Aminospiro[3.5]nonan-1-one hydrochloride

Executive Summary & Hazard Identification 7-Aminospiro[3.5]nonan-1-one hydrochloride is a specialized spirocyclic building block containing a ketone and a primary amine (as the hydrochloride salt). Like many advanced int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

7-Aminospiro[3.5]nonan-1-one hydrochloride is a specialized spirocyclic building block containing a ketone and a primary amine (as the hydrochloride salt). Like many advanced intermediates in drug discovery, specific toxicological data (LD50, carcinogenicity) is likely undefined in public literature.

Therefore, this protocol enforces the "Universal Precaution for Novel Chemical Entities (NCEs)" . You must handle this substance assuming it is a potent sensitizer and irritant .

Chemical Profile
PropertyDescription
Chemical Class Spirocyclic Amine Salt
Physical State Solid (likely white to off-white powder)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane)
Key Hazards Skin/Eye Irritant (Category 2) , Respiratory Irritant (STOT SE 3) . Potential for allergic sensitization due to amine functionality.
Reactivity Hygroscopic (absorbs moisture). The ketone and amine functionalities pose a risk of self-condensation if the salt is neutralized in concentrated solution.

Personal Protective Equipment (PPE) Matrix

Selection of PPE is based on the barrier protection required for fine, charged powders that may be biologically active.

Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Outside Hood): If handling sealed containers outside a hood, or during spill cleanup, use a P100/N95 Particulate Respirator or a Full-Face Respirator with ABEK-P3 cartridges (protects against acidic gases and particulates).

Dermal Protection (Gloves)

Amine salts are often polar; standard latex is insufficient.

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Double Gloving: Recommended during weighing to prevent cross-contamination.

  • Breakthrough Time: >480 mins (General assumption for solid salts, but change immediately upon splash).

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.

  • Body: Lab coat (cotton/poly blend) with closed cuffs. Long pants and closed-toe shoes are mandatory.

Operational Handling Protocol

This workflow ensures containment of the powder and stability of the chemical.

A. Weighing & Transfer
  • Static Control: Spirocyclic salts can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Weigh into a tared vial rather than on weighing paper to minimize surface area exposure.

  • Cleanup: Immediately wipe the balance area with a moist tissue (water/methanol) to capture invisible dust. Do not use compressed air.

B. Solubilization
  • Solvent Choice: DMSO or Methanol are preferred.

  • Exotherm Warning: Dissolution of HCl salts can be slightly exothermic. Add solvent slowly.

  • Stability: Once in solution, keep cold (4°C). The free ketone and amine (if base is added) can form imines/enamines. Use fresh solutions.

C. Reaction Setup
  • Inert Atmosphere: While the salt is stable, the free base is sensitive to CO2 and oxidation. Run reactions under Nitrogen or Argon.

  • Stoichiometry: Ensure accurate calculation of the molecular weight including the HCl counter-ion to avoid stoichiometric mismatch.

Emergency Response & Disposal

Spillage Decision Matrix

If a spill occurs, assess the quantity and location immediately.

SpillResponse Start Spill Detected Assess Assess Quantity Start->Assess Minor Minor (<1g) inside Hood Assess->Minor Major Major (>1g) or Outside Hood Assess->Major ActionMinor 1. Wet wipe (Water/MeOH) 2. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don Full PPE (Resp + Tyvek) 3. Absorb with Vermiculite Major->ActionMajor

Figure 1: Decision matrix for responding to chemical spills of amine salts.

Disposal Protocols
  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic/Irritant". Label clearly with full chemical name.

  • Liquid Waste: Aqueous streams containing this compound should be adjusted to pH 7 and disposed of in "Aqueous Organic" waste.

  • Container: Triple rinse empty vials with Methanol before glass disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (n.d.). Compound Summary: Spirocyclic Amines (General Class). National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets.

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